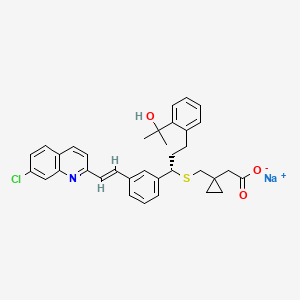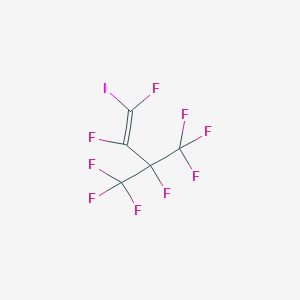
ent-Montelukast Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ent-Montelukast Sodium Salt: is a potent and selective leukotriene receptor antagonist. It is primarily used to block the action of leukotrienes, which are inflammatory mediators. This compound has a high affinity for the cysteinyl leukotriene receptor and is effective in blocking the effects of leukotrienes in various experimental models .
Mechanism of Action
- ent-Montelukast Sodium Salt is a leukotriene receptor antagonist (LTRA) that primarily targets the cysteinyl leukotriene receptor CysLT1 .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
ent-Montelukast Sodium Salt plays a significant role in biochemical reactions as it interacts with the CysLT1 receptor for LTD4, a bronchoconstrictor mediator in allergic inflammation . This interaction is crucial in the regulation of leukotriene-mediated effects, such as bronchoconstriction, smooth muscle contraction, and enhanced vascular permeability .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by blocking the action of LTD4 at the CysLT1 receptor, thereby inhibiting leukotriene-mediated effects that are often associated with allergic inflammation . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the CysLT1 receptor, thereby preventing the binding of LTD4 . This competitive antagonism at the receptor level inhibits the biochemical actions of LTD4, reducing inflammation and constriction in the bronchial tubes .
Temporal Effects in Laboratory Settings
It is known that the compound shows higher biological activity than free ligand for some strains .
Metabolic Pathways
This compound is involved in the leukotriene pathway, where it interacts with the CysLT1 receptor . This interaction can affect metabolic flux or metabolite levels, particularly of LTD4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroboration of Ketones: This method involves the use of boranes from α-pinenes, employing a non-catalytic enantioselective reduction protocol.
Enantioselective Hydrogen Transfer: Organometallic complexes of Ru (II) are used to catalyze enantioselective hydrogen transfer, with formic acid as the hydrogen source.
Grignard Reaction: CeCl3-THF solvate is a valuable promoter in this reaction.
Biocatalytic Process: Using ketoreductase KRED, a “self-driven” process can be scaled up to a 200 kg batch with >99.9% enantiomeric excess.
Industrial Production Methods: : The industrial production of ent-Montelukast Sodium Salt involves scaling up the biocatalytic process with ketoreductase KRED to achieve high enantiomeric excess and yield .
Chemical Reactions Analysis
Types of Reactions
Substitution: Substitution reactions often involve the use of Grignard reagents, with CeCl3-THF solvate as a promoter.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, other oxidizing agents.
Reduction: Organometallic complexes of Ru (II), formic acid.
Substitution: Grignard reagents, CeCl3-THF solvate.
Major Products: : The major products formed from these reactions include various derivatives of this compound, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: : ent-Montelukast Sodium Salt is used to study the role of leukotrienes in various biological processes, contributing to a better understanding of inflammatory pathways .
Biology: : In biological research, this compound is used to elucidate the physiological actions of leukotrienes and their role in inflammation .
Medicine: : this compound is used in the treatment of asthma and allergic rhinitis due to its ability to block leukotriene receptors .
Industry: : In the pharmaceutical industry, this compound is used in the development of new formulations for the treatment of asthma and allergic rhinitis .
Comparison with Similar Compounds
Similar Compounds
Zafirlukast: Another leukotriene receptor antagonist used in the treatment of asthma.
Pranlukast: Similar to montelukast, used for asthma and allergic rhinitis.
Ibudilast: A phosphodiesterase inhibitor with anti-inflammatory properties.
Uniqueness: : ent-Montelukast Sodium Salt is unique due to its high affinity for the cysteinyl leukotriene receptor and its effectiveness in blocking leukotriene actions in various experimental models . Its biocatalytic production process also ensures high enantiomeric excess and yield .
Properties
IUPAC Name |
sodium;2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1/b15-10+;/t32-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFBRXGCXUHRJY-YBGTYPRZSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35ClNNaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 3-[4-[2-[[6-amino-9-[6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-2-yl]amino]ethyl]phenyl]propanoate](/img/structure/B1140926.png)


